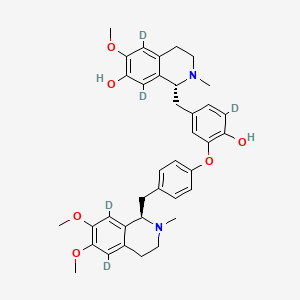
Daurisoline-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daurisoline-d5 is a deuterium-labeled derivative of Daurisoline, a bis-benzylisoquinoline alkaloid. This compound can be isolated from the rhizomes of Menispermum dauricum and Rhizoma Menispermi . This compound is known for its antiarrhythmic effects and its ability to block the hERG channel . It is also a potent autophagy blocker, making it a valuable compound for cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Daurisoline-d5 is synthesized by introducing deuterium atoms into the Daurisoline molecule. The synthesis involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and not widely published .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium-labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
Daurisoline-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted analogs of this compound .
Applications De Recherche Scientifique
Daurisoline-d5 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying deuterium effects.
Biology: Investigated for its role in cellular autophagy and apoptosis.
Medicine: Explored for its antiarrhythmic and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Mécanisme D'action
Daurisoline-d5 exerts its effects through several mechanisms:
Blocking hERG Channels: It inhibits the hERG potassium channels, which are crucial for cardiac repolarization, thereby exhibiting antiarrhythmic effects.
Autophagy Inhibition: This compound blocks autophagy by activating the PI3K/Akt/mTOR signaling pathway, protecting cells from apoptosis and matrix degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dauricine: Another bis-benzylisoquinoline alkaloid with similar autophagy-blocking properties.
Daurisoline: The non-deuterated form of Daurisoline-d5, sharing similar biological activities.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. This labeling also provides insights into the deuterium isotope effects on biological systems .
Propriétés
Formule moléculaire |
C37H42N2O6 |
|---|---|
Poids moléculaire |
615.8 g/mol |
Nom IUPAC |
(1R)-5,8-dideuterio-1-[[3-deuterio-5-[4-[[(1R)-5,8-dideuterio-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1/i11D,19D,20D,21D,22D |
Clé InChI |
BURJAQFYNVMZDV-HDRXQVLESA-N |
SMILES isomérique |
[2H]C1=CC(=CC(=C1O)OC2=CC=C(C=C2)C[C@@H]3C4=C(C(=C(C(=C4CCN3C)[2H])OC)OC)[2H])C[C@@H]5C6=C(C(=C(C(=C6CCN5C)[2H])OC)O)[2H] |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



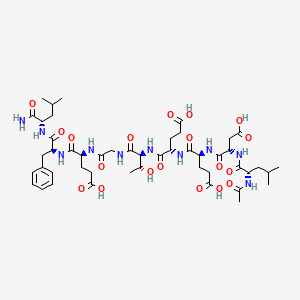

![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)
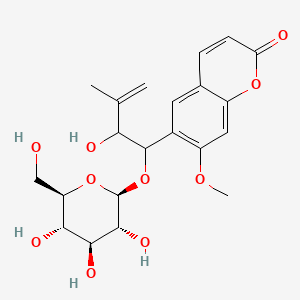
![3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate](/img/structure/B12386402.png)

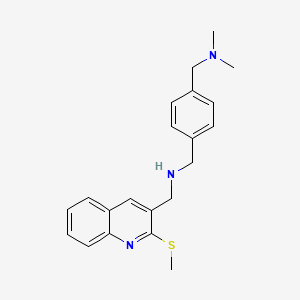
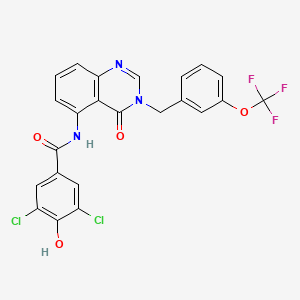
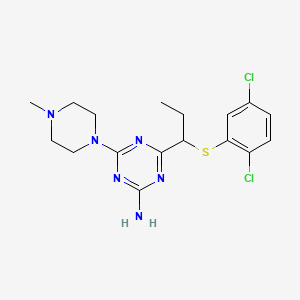
![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)
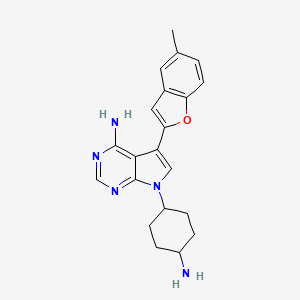
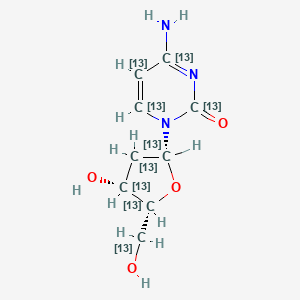
![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)
